5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide

Flame retardant synthesis Polymer processing Liquid additive metering

5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide (CAS 42983-32-4) is a cyclic organophosphorus compound with a 1,3,2-dioxaphosphorinane ring, two reactive bromomethyl groups at the 5-position, and an ethoxy substituent at the phosphorus atom. Its molecular formula is C7H13Br2O4P, featuring both bromine (45.4% by weight) and phosphorus (8.8% by weight) heteroatoms, which are key to its primary application as a precursor to phosphorus-bromine synergistic flame retardants.

Molecular Formula C7H13Br2O4P
Molecular Weight 351.96 g/mol
CAS No. 42983-32-4
Cat. No. B12680098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide
CAS42983-32-4
Molecular FormulaC7H13Br2O4P
Molecular Weight351.96 g/mol
Structural Identifiers
SMILESCCOP1(=O)OCC(CO1)(CBr)CBr
InChIInChI=1S/C7H13Br2O4P/c1-2-11-14(10)12-5-7(3-8,4-9)6-13-14/h2-6H2,1H3
InChIKeyQDYVUMSONFTXBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide (CAS 42983-32-4): A Dual Heteroatom Reactive Organophosphorus Intermediate


5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide (CAS 42983-32-4) is a cyclic organophosphorus compound with a 1,3,2-dioxaphosphorinane ring, two reactive bromomethyl groups at the 5-position, and an ethoxy substituent at the phosphorus atom [1]. Its molecular formula is C7H13Br2O4P, featuring both bromine (45.4% by weight) and phosphorus (8.8% by weight) heteroatoms, which are key to its primary application as a precursor to phosphorus-bromine synergistic flame retardants [2]. The ethoxy group differentiates it from the free acid analog, 5,5-bis(bromomethyl)-2-hydroxy-2-oxo-1,3,2-dioxaphosphorinane, providing altered solubility, hydrolytic stability, and serving as a protecting group during synthesis [3].

Why Generic Substitution Fails for 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide (CAS 42983-32-4)


Generic substitution within the 2-oxo-1,3,2-dioxaphosphorinane class fails because the physical form, reactivity, and flame-retardant performance are critically dictated by the substituent on phosphorus. The free acid analog (5,5-bis(bromomethyl)-2-hydroxy-2-oxo-1,3,2-dioxaphosphorinane) is a solid acid that rapidly forms metal or amine salts for polymer incorporation, whereas the 2-ethoxy derivative (CAS 42983-32-4) is a distillable liquid ester [1]. This phase difference directly impacts processing: the liquid ester can be metered and blended more uniformly into polymer melts or liquid resin systems prior to conversion, while the solid acid's direct use can lead to dispersion challenges and premature reactivity . Furthermore, the ethoxy ester's higher calculated LogP (2.00) relative to the free acid implies greater lipophilicity and compatibility with hydrophobic polymer matrices, a property that can be lost upon simple interchange with a more polar salt [2].

Quantitative Evidence Guide for Selecting 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide (CAS 42983-32-4)


Physical State and Processability: Liquid Ester vs. Solid Acid Analog

The target compound is a liquid at ambient temperature, exhibiting a density of 1.77 g/cm³ and a boiling point of 357.5°C at 760 mmHg . In contrast, the closest structural analog used in final flame-retardant applications, 5,5-bis(bromomethyl)-2-hydroxy-2-oxo-1,3,2-dioxaphosphorinane, is a solid with a molecular weight of 307.91 g/mol and is typically isolated and used as a metal or amine salt [1]. The liquid form of the ethoxy ester allows for solvent-free handling and precise liquid injection during continuous polymer extrusion or resin blending, whereas the solid acid requires pre-dissolution or melting, adding a process step and potential thermal history variability.

Flame retardant synthesis Polymer processing Liquid additive metering

Bromine Content and Synergistic Atom Economy for Flame Retardancy

The compound contains 45.4 wt% bromine and 8.8 wt% phosphorus, positioning it as a single-molecule source of both gas-phase (bromine radical) and condensed-phase (phosphoric acid char) flame-retardant mechanisms [1]. The patent literature for this structural class specifies that effective flame retardancy in extruded polystyrene foam is achieved when the bromine content of the final foam is 0.7–3.0 wt% and the phosphorus content is 0.15–0.6 wt% [2]. For a non-phosphorus brominated analog like tetrabromobisphenol A (TBBPA, ~58.8% bromine, 0% phosphorus), equivalent LOI improvements require a higher additive loading to compensate for the absence of the phosphorus char-forming mechanism, reducing atom efficiency and potentially degrading polymer mechanical properties [3].

Flame retardant Bromine-phosphorus synergy Atom economy

Hydrolytic Stability and Protecting Group Strategy in Synthetic Pathways

The ethoxy ester serves as a stable protecting group for the P-OH functionality. Direct use of 5,5-bis(bromomethyl)-2-hydroxy-2-oxo-1,3,2-dioxaphosphorinane (the free acid) in subsequent salt-forming reactions with metal oxides or amines requires careful pH control to avoid premature gelation or side reactions [1]. The ethyl ester can be cleanly hydrolyzed under controlled acidic or basic conditions to generate the free acid in situ, as demonstrated in the synthesis of dibromoneopentyl glycol phosphate ester-melamine salt from the analogous hydroxyl precursor [2]. Quantitative control over this deprotection step allows for better molecular weight control and higher purity of the final metal salt flame retardant, reducing the insoluble fraction that can occur during direct acid neutralization.

Organophosphorus synthesis Protecting group Metal salt precursor

Optimal Application Scenarios for 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide (CAS 42983-32-4)


Synthesis of High-Purity Phosphorus-Bromine Synergistic Metal Salt Flame Retardants

When developing a proprietary aluminum, calcium, or melamine salt of the parent phosphorinane acid for use in engineering thermoplastics like polypropylene or ABS, the ethyl ester provides a clean, controllable precursor. Its liquid form allows precise stoichiometric control during the hydrolysis step, minimizing side products and achieving the high purity critical for reproducible flame-retardant performance, as validated by the LOI improvements documented for this compound class in extruded polystyrene foams [1].

Reactive Processing Additive for In-Situ Polymer Functionalization

The two bromomethyl groups on the 5-position can act as electrophilic sites for nucleophilic substitution by polymer-bound nucleophiles (e.g., amine or carboxylate terminated oligomers) [2]. The ethoxy ester's liquid state and thermal stability (boiling point 357.5°C) enable its direct injection into a polymer melt stream during reactive extrusion. This contrasts with solid acid salts, which would require pre-compounding and potentially initiate reaction prematurely. This scenario is ideal for creating non-blooming, permanently attached flame-retardant moieties.

Analytical Standard for Reverse-Phase HPLC Method Development

The compound's computed LogP of 2.00 and UV-transparent ethoxy substituent make it a well-behaved analyte for reverse-phase HPLC analysis, as demonstrated by a validated separation method using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase [3]. This method is scalable for preparative purification, enabling procurement of the compound as a reference standard for quantifying the ester or its hydrolysis products in complex polymer leachate studies, an application where its unique retention time differentiates it from the free acid or its salts.

Conformational Probe in Organophosphorus Stereochemistry Studies

The compound's 2-ethoxy substituent and two geminal bromomethyl groups create a specific conformational equilibrium, as established by earlier structural studies on 1,3,2-dioxaphosphorinanes [4]. Researchers can leverage the distinct NMR spectral signatures of the trans-gauche and gauche-gauche conformers as a molecular probe to investigate substituent effects at phosphorus. This application is uniquely enabled by the ethoxy group; the analogous chloro or hydroxyl derivatives exhibit different conformational biases, making this compound an indispensable tool for fundamental physical organic chemistry research.

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